

# Application Notes and Protocols for Green Synthesis of 3,5-Diphenylisoxazole Derivatives

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## Compound of Interest

Compound Name: 3,5-Diphenylisoxazole

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These application notes provide an overview and detailed protocols for various green chemistry approaches to the synthesis of **3,5-diphenylisoxazole** derivatives. The focus is on methodologies that offer advantages such as reduced reaction times, higher yields, lower energy consumption, and the use of environmentally benign solvents and catalysts.

## Introduction

**3,5-Diphenylisoxazole** and its derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] Traditional synthesis methods often involve hazardous reagents, toxic solvents, and harsh reaction conditions. Green chemistry principles offer a sustainable alternative by minimizing waste, reducing energy consumption, and utilizing safer chemicals.[3][4] This document outlines several green synthetic methods, including microwave-assisted synthesis, ultrasound-assisted synthesis, and reactions in green solvents, providing a comparative analysis and detailed experimental protocols.

## Comparative Data of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis protocols for isoxazole derivatives, allowing for easy comparison of their efficiency and conditions.

Table 1: Ultrasound-Assisted Synthesis of Isoxazole Derivatives

Entry	Reactants	Catalyst/Conditions	Solvent	Time	Yield (%)	Reference
1	Benzaldehyde, Hydroxylamine HCl, Phenylacetylene	Copper turnings, CuSO <sub>4</sub> ·5H <sub>2</sub> O, Sodium ascorbate	t-BuOH/H <sub>2</sub> O (1:1)	60 min	75	[5]
2	Aromatic aldehydes, Hydroxylamine HCl, Propargyl alcohol	NaDCC	Water	20-28 min	High (not specified)	[6]
3	3-(Dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine HCl	None	Ethanol	Not specified	84-96	[6]
4	Aromatic Aldehydes, Hydroxylamine HCl, 4-(Allyloxy)azobenzene	SDIC	Water	15-20 min	75-90	[7]
5	Benzaldehyde derivatives, Ethyl acetoacetate,	Pyruvic acid (5 mol%)	Water	Not specified	High (not specified)	[6]

Hydroxylamine HCl

NaDCC: Sodium dichloroisocyanurate; SDIC: Sodium dichloroisocyanurate

Table 2: Microwave-Assisted Synthesis of Isoxazole Derivatives

Entry	Reactants	Catalyst/Conditions	Solvent	Time	Yield (%)	Reference
1	Substituted Chalcones, Hydroxylamine HCl	NaOH	Ethanol	10-15 min	65-87	[4]
2	2-Hydroxyacetophenone, Substituted benzaldehydes	NaOH	Ethanol	10-13 min	65-87	[4]
3	Chalcones, Hydrazine hydrate	Glacial acetic acid	Not specified	10 min	Good	[8]

Table 3: Synthesis in Green Solvents/Under Green Catalysis

Entry	Reactants	Catalyst/ Conditions	Solvent	Time	Yield (%)	Reference
1	Benzaldehyde, Ethyl acetoacetate, Hydroxylamine HCl	Gluconic acid	Water	45 min	High (not specified)	
2	Benzaldehyde, Phenylacetylene, Hydroxylamine, NaOH	NCS	ChCl:urea (1:2)	4 hours	Not specified	
3	Chalcone, Hydroxylamine	Modified CaO	Not specified	3 hours	88.2	[9]

NCS: N-chlorosuccinimide; ChCl: Choline chloride

## Experimental Protocols

### Protocol 1: Ultrasound-Assisted Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is based on the one-pot, three-step copper(I)-catalyzed cycloaddition reaction.[5]  
[6]

Materials:

- Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
- Hydroxylamine hydrochloride

- Terminal alkyne (e.g., phenylacetylene)
- Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )
- Sodium ascorbate
- Copper turnings
- tert-Butanol (t-BuOH)
- Water
- Ultrasonic bath (40 kHz) or probe (20 kHz)

Procedure:

- In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), copper(II) sulfate pentahydrate (0.05 mmol), sodium ascorbate (0.1 mmol), and copper turnings (0.1 mmol).
- Add a 1:1 mixture of t-BuOH and water (10 mL) to the vessel.
- Add the terminal alkyne (1 mmol) to the mixture.
- Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
- Irradiate the mixture with ultrasound at 60 °C for 60 minutes.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Protocol 2: Microwave-Assisted Synthesis of 3,5-Diaryl Isoxazoles from Chalcones

This protocol describes the cyclization of chalcones with hydroxylamine hydrochloride under microwave irradiation.<sup>[4]</sup>

### Materials:

- Substituted chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (0.01 mol)
- Hydroxylamine hydrochloride (0.01 mol)
- Sodium hydroxide
- Ethanol
- Microwave synthesizer

### Procedure:

- In a microwave-safe reaction vial, dissolve the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol.
- Add a solution of sodium hydroxide in ethanol to the mixture.
- Seal the vial and place it in the microwave synthesizer.
- Irradiate the reaction mixture at 210 W for 10-15 minutes.
- Monitor the completion of the reaction by TLC.
- After cooling, pour the reaction mixture into cold water.
- The solid product will precipitate. Collect the precipitate by filtration, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-diaryl isoxazole.

## Protocol 3: Green Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones using an Aqueous Solution of Gluconic Acid

This protocol details a one-pot, three-component synthesis in a green solvent.[\[10\]](#)

### Materials:

- Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Hydroxylamine hydrochloride (1 mmol)
- Gluconic acid aqueous solution (5 mL)
- Ethyl acetate

### Procedure:

- In a round-bottom flask, mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in an aqueous solution of gluconic acid (5 mL).
- Stir the mixture at 70 °C for 45 minutes.
- Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Extract the product with ethyl acetate.
- Concentrate the ethyl acetate extract under reduced pressure to obtain the crude solid product.
- Purify the product by crystallization from ethanol.

## Visualized Workflows

The following diagrams illustrate the general workflows for the described green synthesis methods.

Caption: General workflow for ultrasound-assisted synthesis.

Caption: General workflow for microwave-assisted synthesis.

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